Cycloheptylidene(phenyl)acetic acid
Description
Cycloheptylidene(phenyl)acetic acid is a bicyclic carboxylic acid derivative characterized by a cycloheptylidene moiety fused to a phenyl-substituted acetic acid backbone. These studies focus on substituent effects, solvent interactions, and mechanistic pathways during enzymatic acylation, providing a framework for inferring the properties of this compound .
Properties
CAS No. |
5472-47-9 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-cycloheptylidene-2-phenylacetic acid |
InChI |
InChI=1S/C15H18O2/c16-15(17)14(13-10-6-3-7-11-13)12-8-4-1-2-5-9-12/h3,6-7,10-11H,1-2,4-5,8-9H2,(H,16,17) |
InChI Key |
URANACQTTAQLQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=C(C2=CC=CC=C2)C(=O)O)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptylidene(phenyl)acetic acid typically involves the reaction of cycloheptanone with phenylacetic acid under specific conditions. One common method involves the use of a strong base, such as sodium hydride, to deprotonate the phenylacetic acid, followed by the addition of cycloheptanone. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Cycloheptylidene(phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptylidene(phenyl)ketone, while reduction could produce cycloheptylidene(phenyl)alcohol.
Scientific Research Applications
Cycloheptylidene(phenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cycloheptylidene(phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity
Electron-withdrawing groups (EWGs) on the phenyl ring significantly enhance acylation rates in enzyme-catalyzed reactions. For example:
- p-Nitrophenyl acetate exhibits a second-order rate constant of 1,425 M⁻¹s⁻¹ at pH 7.58, while p-nitrophenyl benzoate shows a lower rate (2.19 × 10³ M⁻¹s⁻¹ ) due to steric hindrance and electronic effects .
- Cycloheptylidene(phenyl)acetic acid likely exhibits intermediate reactivity.
Hammett Analysis and Mechanistic Insights
Hammett ρ-values quantify substituent effects on reaction rates:
- For phenyl benzoates , ρ = +1.96 ± 0.30 , indicating nucleophilic attack by histidine residues (e.g., His57 in chymotrypsin) dominates .
- Phenyl acetates show ρ = +2.05 , suggesting a similar mechanism but with increased sensitivity to substituent electronics due to the shorter acyl chain .
- This compound’s ρ-value would depend on its ability to engage in transient acyl-imidazole intermediates, a mechanism observed in bulkier esters .
Solvent and Isotope Effects
Solvent composition alters reaction mechanisms:
- In 5% v/v acetonitrile , p-nitrophenyl phenylacetate exhibits a kinetic solvent isotope effect (KSIE) of 1.3 , while p-nitrophenyl hydrocinnamate shows KSIE = 2.0 , reflecting general base catalysis .
- Replacing acetonitrile with dioxane reduces KSIE for phenyl benzoates to 1.7 , indicating a shift toward nucleophilic mechanisms .
- The cycloheptylidene group’s hydrophobicity may enhance binding in nonpolar solvents, but its rigid structure could impede optimal active-site alignment .
Structural-Activity Relationships
- Electronic Effects : The conjugated system of the cycloheptylidene moiety may delocalize electron density, moderating the electron-withdrawing impact of the phenyl group compared to nitro-substituted esters .
Data Tables
Table 1: Kinetic Parameters for Enzymatic Acylation (25°C)
Table 2: Hammett ρ-Values for Acylation Reactions
| Compound Series | ρ-Value | Implied Mechanism | Reference |
|---|---|---|---|
| Phenyl benzoates | +1.96 ± 0.30 | His57 nucleophilic attack | |
| Phenyl acetates | +2.05 | Enhanced electronic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
